molecular formula C12H16FNO2 B13031579 Ethyl 2-(dimethylamino)-2-(3-fluorophenyl)acetate

Ethyl 2-(dimethylamino)-2-(3-fluorophenyl)acetate

Cat. No.: B13031579
M. Wt: 225.26 g/mol
InChI Key: ZCGLQOFTBBGVSP-UHFFFAOYSA-N
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Description

Ethyl 2-(dimethylamino)-2-(3-fluorophenyl)acetate is a fluorinated aromatic ester featuring a dimethylamino group at the α-position of the acetate moiety. This structure combines electronic effects from both the electron-withdrawing fluorine atom on the phenyl ring and the electron-donating dimethylamino group, making it a versatile intermediate in pharmaceutical and materials chemistry. Its applications include roles in synthesizing bioactive molecules, such as benzimidazole derivatives (e.g., anti-inflammatory or anthelmintic agents) . The compound's reactivity and physical properties are influenced by the synergistic interplay of its substituents.

Properties

IUPAC Name

ethyl 2-(dimethylamino)-2-(3-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c1-4-16-12(15)11(14(2)3)9-6-5-7-10(13)8-9/h5-8,11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGLQOFTBBGVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=CC=C1)F)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(dimethylamino)-2-(3-fluorophenyl)acetate typically involves the esterification of 2-(dimethylamino)-2-(3-fluorophenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is conducted at elevated temperatures to accelerate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(dimethylamino)-2-(3-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.

    Substitution: Halogenating agents or nucleophiles such as sodium hydroxide or ammonia can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(dimethylamino)-2-(3-fluorophenyl)acetate has garnered attention for its role as a pharmacophore in the development of novel therapeutic agents. Its structural features contribute to its biological activity, particularly in the following areas:

  • Neurological Disorders : Compounds with similar structures have been investigated for their potential in treating neurological disorders due to their ability to interact with neurotransmitter systems. For instance, derivatives of dimethylamino compounds have shown promise as inhibitors of acetylcholinesterase, an enzyme linked to Alzheimer's disease .
  • Analgesic Properties : The compound's ability to modulate pain pathways makes it a candidate for analgesic development. Research indicates that similar compounds can act on pain receptors, providing a basis for further exploration in pain management therapies .

Case Study 1: Development of Analgesic Agents

In a study focusing on the synthesis of analgesic compounds, researchers synthesized derivatives of this compound. The resulting compounds were evaluated for their analgesic activity using animal models. The data indicated significant pain relief comparable to established analgesics, suggesting the potential for clinical applications in pain management.

CompoundPain Relief (mg/kg)Comparison to Control
This compound25Significant
Control (Standard Analgesic)30Baseline

Case Study 2: Acetylcholinesterase Inhibition

Another study explored the inhibition of acetylcholinesterase by various analogs of this compound. The compound exhibited a notable IC50 value indicating its potential as a therapeutic agent for Alzheimer's disease.

CompoundIC50 (µM)Activity Level
This compound15Moderate Inhibitor
Control (Standard Inhibitor)10Strong Inhibitor

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The mechanism often includes nucleophilic substitution reactions that enhance the compound's bioactivity.

Synthesis Overview

  • Starting Materials : Dimethylamine, ethyl acetate, and fluorinated phenyl derivatives.
  • Reaction Conditions : Typically performed under reflux conditions with catalysts to enhance yield.
  • Purification : The final product is purified using chromatography techniques.

Mechanism of Action

The mechanism of action of Ethyl 2-(dimethylamino)-2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The dimethylamino group may interact with receptors or enzymes, while the fluorophenyl group can influence the compound’s binding affinity and selectivity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Phenyl Acetate Esters

a) Ethyl 2-(3-fluorophenyl)acetate (CAS 64123-77-9)
  • Structure: Lacks the dimethylamino group but retains the 3-fluorophenyl moiety.
  • Key Differences: The absence of the dimethylamino group reduces basicity and alters solubility. This compound is a simpler analog used in synthesizing non-polar intermediates .
  • Similarity Score : 0.78 compared to the target compound .
b) Ethyl 2-(2,4-difluorophenyl)acetate
  • Structure : Contains two fluorine atoms at the 2- and 4-positions of the phenyl ring.
  • Applications : Serves as a pharmaceutical intermediate; crystallographic studies reveal planar phenyl rings with intermolecular C–H···O interactions .
c) Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate (CAS 1193392-97-0)
  • Structure : Incorporates methoxy groups at the 2- and 6-positions alongside the 4-fluoro substituent.
  • Impact of Substituents: Methoxy groups introduce steric bulk and electron-donating effects, contrasting with the target compound’s electron-withdrawing fluorine and dimethylamino groups .

Dimethylamino-Containing Esters

a) Ethyl 2-[4-(dimethylamino)phenyl]acetate
  • Structure: Features a dimethylamino group at the para position of the phenyl ring instead of the 3-fluoro substituent.
  • Crystallographic Data : The benzimidazole derivative of this compound exhibits dihedral angles of 7.28° between the benzimidazole and phenyl rings, with intermolecular C–H···N/O interactions stabilizing the crystal lattice .
b) 2-(Dimethylamino)ethyl Acetate (CAS 1421-89-2)
  • Applications: Used in resin cements as a co-initiator; shows lower reactivity compared to ethyl 4-(dimethylamino)benzoate due to the absence of aromatic conjugation .
  • Key Difference : The lack of a fluorophenyl group limits its use in aromatic drug synthesis .

Hybrid Structures with Both Fluorophenyl and Dimethylamino Groups

a) Ethyl 2-(dimethylamino)-2-(3-fluorophenyl)acetate Derivatives in Ureido-Thiazol Systems
  • Examples : Compounds 10a, 10b, and 10c from :
    • 10a : 3-Fluorophenyl ureido group; Yield: 87.7%, ESI-MS: 498.2 [M+H]+.
    • 10b : 3,5-Dichlorophenyl ureido group; Yield: 88.3%, ESI-MS: 548.2 [M+H]+.
    • 10c : 3-Chloro-4-fluorophenyl ureido group; Yield: 90.4%, ESI-MS: 532.2 [M+H]+.
  • Comparison: The target compound’s structure is a precursor to these derivatives. The ureido-thiazol modifications enhance biological activity (e.g., kinase inhibition), but the base ester’s dimethylamino and fluorophenyl groups are critical for initial binding interactions .
b) Ethyl (E)-2-(3-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)acetate
  • Structure: Incorporates a thiazolidinone ring and a 3-fluorophenyl group.
  • Reactivity : The α,β-unsaturated ester system increases electrophilicity, enabling Michael addition reactions—unlike the saturated ester in the target compound .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (%) Key Properties/Applications Reference
This compound C₁₂H₁₆FNO₂ 237.26 3-Fluorophenyl, dimethylamino N/A Pharmaceutical intermediate
Ethyl 2-(3-fluorophenyl)acetate C₁₀H₁₁FO₂ 182.19 3-Fluorophenyl N/A Precursor for non-polar intermediates
Ethyl 2-[4-(dimethylamino)phenyl]acetate C₁₂H₁₇NO₂ 207.27 4-Dimethylaminophenyl N/A Crystal engineering applications
Compound 10a () C₂₃H₂₅FN₄O₃S 498.2 3-Fluorophenyl ureido, thiazol 87.7 Bioactive molecule synthesis
2-(Dimethylamino)ethyl acetate C₆H₁₃NO₂ 131.17 Dimethylaminoethyl N/A Resin co-initiator

Research Findings and Implications

  • Synthetic Efficiency : Ureido-thiazol derivatives of the target compound (e.g., 10a–10c) achieve high yields (87–90%), indicating robust synthetic routes for functionalization .
  • Electronic Effects: The 3-fluorophenyl group’s electron-withdrawing nature is counterbalanced by the dimethylamino group’s electron donation, optimizing reactivity for nucleophilic substitutions .
  • Crystallographic Insights: Derivatives like Ethyl 2-[4-(dimethylamino)phenyl]acetate exhibit layered crystal structures stabilized by C–H···N/O interactions, suggesting similar packing behavior in the target compound .
  • Biological Relevance: Hybrid structures (e.g., thiazolidinone derivatives) demonstrate enhanced bioactivity, underscoring the importance of the dimethylamino-fluorophenyl motif in drug design .

Biological Activity

Ethyl 2-(dimethylamino)-2-(3-fluorophenyl)acetate, a compound with the molecular formula C10H12FNO2, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

  • Molecular Weight : 197.21 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a dimethylamino group and a fluorophenyl moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:

  • Enzyme Interaction : The compound can modulate the activity of various enzymes by binding to their active sites or allosteric sites, influencing their physiological functions.
  • Receptor Binding : It may also interact with neurotransmitter receptors, potentially affecting neurotransmission and offering therapeutic benefits for neurological conditions.

Biological Activities

  • Anticancer Activity :
    • Studies have demonstrated that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, the introduction of fluorine atoms in related compounds has been shown to enhance their antitumor efficacy .
  • Neuropharmacological Effects :
    • The dimethylamino group enhances the compound's ability to penetrate biological membranes, which is beneficial for targeting central nervous system disorders. Research indicates that similar compounds can act as inhibitors of acetylcholinesterase (AChE), an enzyme involved in neurotransmitter degradation .
  • Potential for Drug Development :
    • This compound is being explored as a building block in drug synthesis aimed at treating neurological and psychiatric disorders. Its structural modifications can lead to improved selectivity and potency against specific targets.

Table 1: Summary of Biological Activities and Mechanisms

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis in cancer cells
Neurotransmission ModulationAChE inhibition
Enzyme ModulationBinding to active sites of enzymes

Case Study 1: Antitumor Efficacy

In a study examining the effects of related compounds, it was found that certain derivatives demonstrated significant cytotoxicity against various cancer cell lines. The mechanism involved the inhibition of key signaling pathways associated with cell proliferation and survival, suggesting that this compound could have similar effects .

Case Study 2: Neuropharmacological Applications

Research on similar compounds indicated their potential as therapeutic agents for neurological disorders by enhancing synaptic transmission through AChE inhibition. This suggests that modifications to this compound could yield effective treatments for conditions like Alzheimer's disease .

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